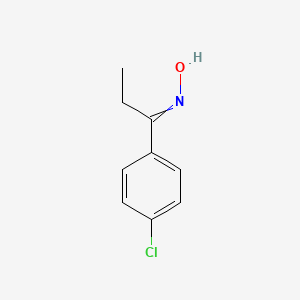

1-(4-Chlorophenyl)-1-propanone oxime

Description

Overview of Oxime Functional Group Significance in Chemical Research

The oxime functional group, characterized by the general formula RR'C=N−OH, is a cornerstone of modern organic chemistry. numberanalytics.comwikipedia.org Oximes are organic compounds belonging to the imine class and are typically formed through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). wikipedia.orgnumberanalytics.comnumberanalytics.com Their significance in chemical research is multifaceted, stemming from their versatile reactivity and wide-ranging applications. numberanalytics.comnumberanalytics.com

Oximes serve as crucial intermediates in a vast number of organic syntheses. numberanalytics.comnih.govijprajournal.com They can be readily converted into other important functional groups, including amines, nitriles, and amides via the well-known Beckmann rearrangement. nih.govijprajournal.combritannica.com This versatility makes them valuable building blocks for constructing complex molecules. numberanalytics.comresearchgate.net Beyond their role as synthetic intermediates, oximes and their derivatives exhibit a broad spectrum of biological activities, finding use in the development of pharmaceuticals such as antibiotics and anti-inflammatory agents. numberanalytics.comnih.govnih.gov The oxime moiety is a key structural feature in FDA-approved drugs, including the antibiotic cefuroxime (B34974) and pralidoxime, an antidote for organophosphate poisoning. nih.govnih.gov Furthermore, their utility extends to materials science, where they are used in the synthesis of polymers and other advanced materials. numberanalytics.com The ability of oximes to act as ligands and form stable complexes with metal ions also makes them important in coordination and supramolecular chemistry. dntb.gov.uarsc.org

Contextualization of Aryl Oximes in Organic Synthesis and Material Sciences

Aryl oximes, where at least one of the 'R' groups on the carbon of the C=N-OH function is an aromatic ring, represent a particularly important subclass. Their synthesis is often straightforward, involving the reaction of aryl aldehydes or ketones with hydroxylamine hydrochloride. ias.ac.in Recent research has focused on developing more environmentally friendly, or "green," synthesis methods. For instance, a catalyst-free synthesis of various aryl oximes from aryl aldehydes has been successfully carried out at room temperature using mineral water as a solvent, highlighting a practical, economical, and eco-friendly approach. ias.ac.in

In organic synthesis, aryl oximes are valuable precursors. For example, aldoximes derived from aldehydes can be dehydrated to form nitriles. britannica.com They are also pivotal in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. numberanalytics.comnsf.gov The reactivity of the oxime's N-O bond can be harnessed in various transformations, including cycloadditions and radical reactions, making them powerful tools for synthetic chemists. nsf.gov In material sciences, aryl oximes have been investigated for applications such as components in photoresists and as additives for plastics and rubber. mdpi.com The conjugated system present in many aryl oximes can also be exploited in the manufacturing of dyes. mdpi.com

Historical Development and Contemporary Relevance of Oxime Chemistry

The history of oxime chemistry dates back to the 19th century, with German chemist Victor Meyer being credited with their discovery and initial synthesis. numberanalytics.comchemistry.com.pk Since their initial characterization, oximes have become indispensable in organic chemistry. numberanalytics.com Historically, their formation was widely used as a reliable method for the purification and characterization of aldehydes and ketones, as oximes are often crystalline solids with sharp, characteristic melting points. britannica.comchemistry.com.pk

The contemporary relevance of oxime chemistry is vast and continues to expand. numberanalytics.com One of the most significant industrial applications is the synthesis of caprolactam from cyclohexanone (B45756) oxime through the Beckmann rearrangement; caprolactam is the monomer used to produce nylon 6, with millions of tons produced annually. nih.govbritannica.com In the pharmaceutical industry, the oxime functional group is a key component in numerous drugs, particularly in the cephalosporin (B10832234) class of antibiotics, where it enhances the drug's efficacy and spectrum of activity. nih.govnih.gov Ongoing research continues to uncover new applications, exploring oximes in fields like analyte recognition, crystal engineering, and the development of novel bioactive compounds. dntb.gov.uarsc.org The development of new catalytic systems, including metal-free and photocatalytic methods, for oxime transformations underscores the field's continuing evolution. nsf.govcitedrive.com

Scope of Academic Inquiry into 1-(4-Chlorophenyl)-1-propanone oxime

The specific compound, this compound, also known as 1-(4-chlorophenyl)-N-hydroxypropan-1-imine, is an aryl ketoxime. chemicalbook.com Academic inquiry into such compounds typically involves their synthesis, characterization, and exploration of their chemical reactivity and potential applications.

The synthesis of this compound is achieved through a standard oximation reaction. The precursor ketone, 1-(4-chlorophenyl)-1-propanone, is reacted with hydroxylamine hydrochloride in the presence of a base like triethylamine (B128534). chemicalbook.com The resulting oxime can then be used as an intermediate in further synthetic steps, for example, reduction with reagents like borane-tetrahydrofuran (B86392) complex can convert the oxime to the corresponding primary amine, 1-(4-chlorophenyl)propan-1-amine. chemicalbook.com

Table 1: Physical and Chemical Properties of the Precursor Ketone, 1-(4-Chlorophenyl)-1-propanone

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6285-05-8 | nist.govichemical.com |

| Molecular Formula | C₉H₉ClO | nist.gov |

| Molecular Weight | 168.62 g/mol | nist.gov |

| Appearance | Crystalline mass | ichemical.comechemi.com |

| Melting Point | 35-37 °C | ichemical.com |

| Boiling Point | 95-97 °C at 1 mmHg | ichemical.com |

While extensive literature specifically detailing the applications of this compound is limited, significant academic research has been conducted on closely related structures. For instance, the crystal structure of 1-(4-chlorophenyl)propane-1,2-dione (B1586532) 2-oxime, an α-oximino ketone, has been determined by single-crystal X-ray diffraction. researchgate.netiucr.org This type of structural analysis provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netiucr.org Such studies are fundamental to understanding the compound's physical properties and reactivity, and they demonstrate the academic interest in the structural chemistry of chlorophenyl-substituted oximes. researchgate.net

Table 2: Selected Crystallographic Data for 1-(4-Chlorophenyl)propane-1,2-dione 2-oxime

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₈ClNO₂ | researchgate.net |

| Crystal System | Not specified in abstract | researchgate.netiucr.org |

| Space Group | Not specified in abstract | researchgate.netiucr.org |

| Dihedral Angle | 54.05 (4)° (between aromatic ring and propan-2-one oxime moiety) | researchgate.netiucr.org |

| Key Structural Feature | Molecules exist as O—H⋯N hydrogen-bonded dimers. | researchgate.netiucr.org |

The academic inquiry into this compound and its analogues fits within the broader exploration of aryl oximes as versatile synthetic intermediates and subjects for structural chemistry studies. The straightforward synthesis and the established reactivity of the oxime group suggest its potential as a building block for more complex molecules in medicinal and materials chemistry research.

Structure

3D Structure

Properties

CAS No. |

56962-09-5 |

|---|---|

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

N-[1-(4-chlorophenyl)propylidene]hydroxylamine |

InChI |

InChI=1S/C9H10ClNO/c1-2-9(11-12)7-3-5-8(10)6-4-7/h3-6,12H,2H2,1H3 |

InChI Key |

JOHMPLNVDHNKFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 1 4 Chlorophenyl 1 Propanone Oxime

Direct Oximation of 1-(4-Chlorophenyl)-1-propanone

The most straightforward approach to 1-(4-Chlorophenyl)-1-propanone oxime is the direct reaction of 1-(4-chlorophenyl)-1-propanone with an oximation agent. This transformation can be accomplished using both conventional and catalytic methods.

Traditional Hydroxylamine-Mediated Oximation

The classical and most widely employed method for the synthesis of ketoximes is the reaction of a ketone with hydroxylamine (B1172632) or its salts, typically hydroxylamine hydrochloride. byjus.com This reaction is generally carried out in the presence of a base to liberate free hydroxylamine, which then undergoes a condensation reaction with the carbonyl group of the ketone.

A specific protocol for the synthesis of this compound involves the treatment of 1-(4-chlorophenyl)-1-propanone with hydroxylamine hydrochloride in the presence of a base like triethylamine (B128534) in an alcoholic solvent such as ethanol (B145695). The reaction typically proceeds at room temperature over several hours. chemicalbook.com The use of a base is crucial to neutralize the hydrochloric acid generated, which drives the equilibrium towards the formation of the oxime. chemicalbook.com

The general reaction can be summarized as follows:

Reactants: 1-(4-Chlorophenyl)-1-propanone, Hydroxylamine Hydrochloride, Base (e.g., Triethylamine, Pyridine, Sodium Hydroxide)

Solvent: Typically an alcohol (e.g., Ethanol)

Temperature: Room temperature to reflux

Reaction Time: Can range from a few hours to overnight

| Reactants | Base | Solvent | Temperature | Time (h) | Yield | Reference |

| 1-(4-Chlorophenyl)-1-propanone, Hydroxylamine hydrochloride | Triethylamine | Ethanol | Room Temperature | 16 | N/A | chemicalbook.com |

| General Ketones, Hydroxylamine hydrochloride | Pyridine | Ethanol | Reflux | Varies | Low | chemicalbook.com |

| General Ketones, Hydroxylamine hydrochloride | Sodium Hydroxide | Methanol | Varies | Varies | Good | google.com |

Catalytic Approaches to Oxime Formation

To overcome some of the limitations of traditional methods, such as long reaction times and the use of stoichiometric amounts of base, various catalytic systems have been developed for oxime synthesis. These catalysts can be acidic, basic, or metal-based and often lead to milder reaction conditions and improved efficiency.

While specific catalytic data for 1-(4-Chlorophenyl)-1-propanone is limited, general catalytic methods for ketoxime synthesis are applicable. For instance, solid acid catalysts have been shown to be effective. Lewis acids, such as aluminum chloride (AlCl₃), are known to catalyze Friedel-Crafts acylation for the synthesis of the precursor ketone, 4'-chloropropiophenone, and can also play a role in activating the carbonyl group towards nucleophilic attack by hydroxylamine. nih.gov

Furthermore, metal oxides like bismuth(III) oxide (Bi₂O₃) have been demonstrated as efficient catalysts for the oximation of a broad range of aldehydes and ketones under solvent-free conditions, which aligns with green chemistry principles. researchgate.net Another approach involves the use of phase-transfer catalysts (PTC), such as quaternary ammonium (B1175870) salts, which can facilitate the reaction between the aqueous phase containing the hydroxylamine salt and the organic phase containing the ketone. acs.orgacsgcipr.org

| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages |

| Lewis Acid | AlCl₃ | Anhydrous, often in chlorinated solvents | Activation of the carbonyl group |

| Metal Oxide | Bi₂O₃ | Solvent-free, grinding at room temperature | Environmentally friendly, high yields |

| Phase-Transfer Catalyst | Quaternary Ammonium Salts | Biphasic system (aqueous/organic) | Mild conditions, improved reaction rates |

Indirect Synthetic Pathways via Precursor Functionalization

Halogenation-Oximation Sequences

Multi-Component Reactions Incorporating the Oxime Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, MCRs are known to produce oxime esters. rsc.org For example, a visible-light-mediated three-component reaction of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters has been developed for the synthesis of oxime esters. rsc.org A similar strategy could potentially be adapted for ketoximes, although this remains a hypothetical approach for the target compound.

Green Chemistry Principles in Oxime Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, these principles can be applied through the use of safer solvents, energy-efficient reaction conditions, and catalytic methods.

Solvent-free, or neat, reactions represent a significant green chemistry approach. Mechanochemical methods, such as grinding the reactants in a mortar and pestle, have been successfully employed for the synthesis of ketoximes. rsc.org This technique often eliminates the need for solvents, reduces reaction times, and can lead to high yields. rsc.org For instance, the grinding of a ketone with hydroxylamine hydrochloride and a solid base like sodium hydroxide, sometimes with a few drops of a liquid assistant like methanol, can efficiently produce the corresponding oxime. rsc.org

The use of alternative energy sources such as microwave irradiation and ultrasound has also been shown to accelerate oximation reactions, often leading to shorter reaction times and higher yields compared to conventional heating. slideshare.netresearchgate.netscirp.orgmdpi.com Microwave-assisted synthesis, in particular, can significantly reduce reaction times from hours to minutes. researchgate.net Ultrasound irradiation has also been demonstrated to be an effective green method for the synthesis of oximes, offering mild conditions and improved efficiency. nih.govresearchgate.netslideshare.net

| Green Chemistry Approach | Technique/Catalyst | Conditions | Advantages |

| Solvent-Free Synthesis | Mechanochemistry (Grinding) | Room temperature, solid-state | Reduced waste, high atom economy, often faster than solution-phase reactions |

| Alternative Energy | Microwave Irradiation | Often solvent-free or in minimal solvent | Drastically reduced reaction times, increased yields, energy efficient |

| Alternative Energy | Ultrasound Irradiation | Typically in a liquid medium (e.g., ethanol, water) | Milder conditions, shorter reaction times, improved yields |

| Green Catalysis | Natural Acid Catalysts (e.g., fruit juices) | Aqueous media, room temperature | Renewable, non-toxic catalysts, environmentally benign |

Solvent-Free Oximation Methods

Solvent-free synthesis, particularly through techniques like "grindstone chemistry," has emerged as a powerful tool for the environmentally friendly production of oximes. nih.gov This method relies on the mechanical grinding of reactants in the solid state, often with a catalyst, to initiate and drive the chemical reaction. nih.gov

One notable advancement in this area is the use of bismuth(III) oxide (Bi2O3) as a catalyst for the oximation of carbonyl compounds. nih.gov This method is lauded for its simplicity, speed, and broad applicability to a range of aldehydes and ketones, including aromatic variants. nih.govresearchgate.net The reaction proceeds by grinding the ketone, hydroxylamine hydrochloride, and the Bi2O3 catalyst together in a mortar and pestle at room temperature. nih.gov The localized heat generated from the grinding provides the necessary energy for the reaction to occur, obviating the need for external heating and solvents. nih.gov

The general procedure involves the following steps:

A mixture of the ketone (1-(4-Chlorophenyl)-1-propanone), hydroxylamine hydrochloride, and a catalytic amount of Bi2O3 is placed in a mortar. nih.gov

The mixture is then ground with a pestle for a specified period. nih.gov

The progress of the reaction is monitored using thin-layer chromatography (TLC). nih.gov

Upon completion, the product is extracted with a minimal amount of an organic solvent (such as ethyl acetate) to separate it from the catalyst, which can be recovered and reused. nih.gov

The final product, this compound, is obtained after the removal of the extraction solvent. nih.gov

This solvent-less approach significantly reduces the generation of chemical waste and avoids the use of volatile and often toxic organic solvents, aligning perfectly with the tenets of green chemistry. nih.gov The versatility of this method has been demonstrated through the successful synthesis of a variety of ketoximes, with excellent yields and short reaction times. nih.govresearchgate.net

To illustrate the efficacy of this method for aromatic ketones, the following table presents research findings for the oximation of various substituted acetophenones, which are structurally analogous to 1-(4-Chlorophenyl)-1-propanone.

| Substrate (Aromatic Ketone) | Reaction Time (minutes) | Yield (%) |

|---|---|---|

| Acetophenone (B1666503) | 10 | 95 |

| 4-Methylacetophenone | 12 | 92 |

| 4-Methoxyacetophenone | 15 | 90 |

| 4-Nitroacetophenone | 8 | 98 |

| 4-Chloroacetophenone | 10 | 96 |

Mechanochemical Synthesis of Oximes

Mechanochemistry is a branch of chemistry that investigates the chemical and physicochemical transformations of substances in all states of aggregation produced by the effect of mechanical energy. semanticscholar.org In the context of organic synthesis, mechanochemical methods, such as ball milling, offer a solvent-free or low-solvent approach to chemical reactions. semanticscholar.orgbeilstein-journals.orgresearchgate.net These techniques are gaining prominence as a green alternative to conventional solution-based synthesis. beilstein-journals.org

The synthesis of oximes via mechanochemical pathways can be achieved by grinding the ketone with hydroxylamine hydrochloride and a base in a mortar and pestle or, for more controlled and efficient reactions, in a ball mill. researchgate.netrsc.org A ball mill is a type of grinder that uses grinding media (balls) in a rotating chamber to effectively mill and mix the reactants in the solid state. researchgate.net The mechanical forces, including friction and compression, generated within the mill provide the energy required to overcome the activation barrier of the reaction. semanticscholar.org

A typical mechanochemical synthesis of an oxime in a ball mill would involve:

Charging the milling vessel with the ketone (1-(4-Chlorophenyl)-1-propanone), hydroxylamine hydrochloride, a suitable base (e.g., sodium hydroxide), and the grinding balls. rsc.orgresearchgate.net

The milling is then carried out at a specific frequency and for a set duration. researchgate.net To prevent excessive heat generation, milling can be performed in cycles of milling and rest. researchgate.netresearchgate.net

After the milling is complete, the solid reaction mixture is removed from the vessel.

The product is then isolated and purified, typically through extraction with a small amount of solvent followed by evaporation.

The advantages of mechanochemical synthesis are manifold. It often leads to higher yields, shorter reaction times, and can sometimes result in the formation of products that are difficult to obtain through conventional solution-phase reactions. beilstein-journals.org The solvent-free nature of this method makes it an attractive green chemistry approach. beilstein-journals.org

The following table provides an illustrative example of the reaction conditions that could be employed for the mechanochemical synthesis of this compound, based on general procedures for ketoxime synthesis.

| Parameter | Condition |

|---|---|

| Apparatus | Planetary Ball Mill or Shaker Mill |

| Grinding Jars | Stainless steel or agate |

| Grinding Balls | Stainless steel or agate |

| Reactants | 1-(4-Chlorophenyl)-1-propanone, Hydroxylamine hydrochloride, Sodium hydroxide |

| Milling Frequency | e.g., 600 rpm |

| Milling Time | e.g., 12 cycles of 5 min milling + 4 min pause |

| Solvent | Solvent-free or with minimal liquid-assisted grinding (LAG) agent |

Chemical Reactivity and Transformation Mechanisms of 1 4 Chlorophenyl 1 Propanone Oxime

Stereochemical Considerations in Oxime Formation and Reactions

The carbon-nitrogen double bond of the oxime group is a key structural feature that introduces the possibility of stereoisomerism. This has significant implications for the compound's synthesis, characterization, and reactivity in subsequent transformations.

E/Z Isomerism and Configurational Stability

Like other ketoximes derived from unsymmetrical ketones, 1-(4-chlorophenyl)-1-propanone oxime can exist as two distinct geometric isomers, designated as E and Z. This isomerism arises from the restricted rotation around the C=N double bond. The E isomer has the hydroxyl group oriented anti (opposite) to the larger or higher-priority group attached to the carbon, while the Z isomer has the hydroxyl group syn (same side) to the higher-priority group.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the 4-chlorophenyl group has a higher priority than the ethyl group. Therefore:

In the (E)-isomer , the -OH group is on the opposite side of the C=N bond from the 4-chlorophenyl group.

In the (Z)-isomer , the -OH group is on the same side of the C=N bond as the 4-chlorophenyl group.

The synthesis of oximes from ketones and hydroxylamine (B1172632) often results in a mixture of E and Z isomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions such as pH, temperature, and solvent. The interconversion (equilibration) between the E and Z forms can occur, and the rate of this process is temperature-dependent. researchgate.net The isolation of a specific isomer may require techniques like fractional crystallization or chromatography, and care must be taken to prevent isomerization during the process. researchgate.net The configurational stability of the isomers is a crucial factor in their practical application, especially in fields like asymmetric synthesis where defined stereochemistry is essential. nih.gov

Stereoselective and Stereospecific Transformations

The pre-existing stereochemistry of the E or Z isomer of this compound can direct the outcome of subsequent reactions. In stereoselective reactions, one stereoisomer of the product is preferentially formed over others. For instance, the reduction of the oxime to an amine can be influenced by the initial E/Z configuration, leading to a preferred stereoisomeric product.

Stereospecificity is observed in reactions where different stereoisomers of the reactant lead to different stereoisomers of the product. A classic example for oximes is the Beckmann rearrangement (discussed in section 3.3), where the group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates. Consequently, the E and Z isomers of this compound would be expected to yield different amide products. This stereospecificity makes the control of oxime geometry paramount for achieving a desired synthetic outcome.

Nucleophilic and Electrophilic Reactions Involving the Oxime Group

The oxime group possesses both nucleophilic (at the oxygen and nitrogen atoms) and electrophilic (at the carbon atom) character, allowing for a range of derivatization reactions.

O-Derivatization: Synthesis of Oxime Ethers and Esters

The oxygen atom of the oxime hydroxyl group is nucleophilic and can be readily derivatized.

Oxime Ethers: Treatment of this compound with alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base leads to the formation of O-alkyl oxime ethers. The base deprotonates the hydroxyl group to form a more nucleophilic oximate anion, which then displaces the leaving group on the alkylating agent.

Oxime Esters: Acylation of the oxime with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine, yields O-acyl oxime esters. These esters are often more reactive than the parent oxime and can be useful intermediates.

These O-derivatized products can exhibit different chemical and biological properties compared to the parent oxime. For example, O-vinyl oximes have been explored for their reactivity in researchgate.netresearchgate.net-rearrangement reactions to create stereochemically defined 1,4-dicarbonyl compounds. acs.org

N-Derivatization: Cyclization Reactions

While O-derivatization is more common, reactions involving the nitrogen atom can also occur, often leading to the formation of heterocyclic rings. The nitrogen atom's lone pair of electrons can participate in intramolecular or intermolecular cyclization reactions. For instance, under specific conditions, the oxime nitrogen can act as a nucleophile to form nitrogen-containing heterocycles. The synthesis of isoxazoles is a notable application of oxime chemistry, demonstrating the versatility of the oxime group in constructing complex molecular architectures. researchgate.net

Rearrangement Reactions

Oximes are well-known to undergo several important rearrangement reactions, most notably the Beckmann rearrangement.

The Beckmann Rearrangement: This is a hallmark reaction of ketoximes. When this compound is treated with an acidic catalyst (e.g., sulfuric acid, phosphorus pentachloride, or thionyl chloride), it undergoes a rearrangement to form an N-substituted amide. The reaction is highly stereospecific: the group that is anti to the hydroxyl group migrates from the carbon to the nitrogen atom.

(E)-isomer rearrangement: The 4-chlorophenyl group is anti to the -OH group. It will migrate to the nitrogen atom, leading to the formation of N-(4-chlorophenyl)propanamide after hydrolysis of the intermediate.

(Z)-isomer rearrangement: The ethyl group is anti to the -OH group. It will migrate, resulting in the formation of N-ethyl-4-chlorobenzamide.

This stereospecific outcome underscores the importance of controlling the E/Z isomerism of the starting oxime to selectively synthesize a desired amide product. The reaction proceeds through a nitrilium ion intermediate, followed by the addition of water.

| Isomer | Migrating Group | Product |

| (E)-1-(4-Chlorophenyl)-1-propanone oxime | 4-Chlorophenyl | N-(4-Chlorophenyl)propanamide |

| (Z)-1-(4-Chlorophenyl)-1-propanone oxime | Ethyl | N-Ethyl-4-chlorobenzamide |

| This interactive table summarizes the expected products from the Beckmann rearrangement of the E and Z isomers. |

Beckmann Rearrangement and its Mechanistic Variants

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide. alfa-chemistry.comchemistnotes.com For a ketoxime like this compound, this reaction provides a pathway to synthesize substituted amides, which are crucial intermediates in various chemical syntheses. The reaction is stereospecific, with the group that is anti-periplanar to the hydroxyl group on the nitrogen atom migrating. alfa-chemistry.comorganic-chemistry.org

The mechanism of the Beckmann rearrangement typically proceeds through several key steps:

Activation of the Hydroxyl Group : The reaction is initiated by an acid catalyst, which protonates the oxygen atom of the oxime's hydroxyl group, converting it into a better leaving group (water). chemistnotes.commasterorganicchemistry.com Alternatively, reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can be used to achieve the same activation. wikipedia.org

Migration and Nitrilium Ion Formation : The group positioned anti to the leaving group migrates from the carbon to the nitrogen atom. This migration occurs in a concerted fashion with the expulsion of the leaving group (e.g., water), breaking the N-O bond and forming a nitrilium ion intermediate. alfa-chemistry.comorganic-chemistry.org

Hydrolysis : The highly electrophilic carbon atom of the nitrilium ion is then attacked by a water molecule. chemistnotes.commasterorganicchemistry.com

Tautomerization : Subsequent deprotonation and tautomerization of the resulting intermediate yield the final amide product. masterorganicchemistry.com

Depending on the stereochemistry of the starting oxime (E or Z isomer), two different amide products can be formed from this compound. If the 4-chlorophenyl group is anti to the hydroxyl group, the rearrangement will yield N-(4-chlorophenyl)propanamide. Conversely, if the ethyl group is anti, the product will be N-ethyl-4-chlorobenzamide.

Catalytic variants of the Beckmann rearrangement have been developed to improve efficiency and reduce waste. For instance, cyanuric chloride with zinc chloride as a co-catalyst can be used to promote the rearrangement under catalytic conditions. wikipedia.org

Other Skeletal Rearrangements

Beyond the classic Beckmann rearrangement, oximes can sometimes undergo alternative skeletal transformations, often referred to as "abnormal" Beckmann rearrangements or Beckmann fragmentations. chemistnotes.com These competing reactions are more likely when the migrating group is a tertiary alkyl group, which can form a stable carbocation. wikipedia.org Upon migration, the intermediate fragments to produce a nitrile and a stable carbocation. chemistnotes.comwikipedia.org For this compound, fragmentation is less likely than the standard rearrangement because the migrating groups (ethyl or 4-chlorophenyl) would not form exceptionally stable carbocations.

Research has also explored skeletal rearrangements of more complex oximes, such as O-propargylic oximes, which can undergo gold-catalyzed rearrangements to form heterocyclic structures like 2H-1,3-oxazines. researchgate.netresearchgate.net While not directly applicable to the parent this compound, these studies demonstrate the diverse reactivity of the oxime functional group under different catalytic conditions.

Deoximation Reactions and Regeneration of Carbonyls

Deoximation is the process of converting an oxime back into its corresponding carbonyl compound. researchgate.net This reaction is of significant importance in organic synthesis, as oximation is a common method for the protection, purification, and characterization of aldehydes and ketones. researchgate.netrhhz.net The regeneration of 1-(4-Chlorophenyl)-1-propanone from its oxime is a key deprotection step. Deoximation can be achieved through various methods, including hydrolysis, oxidation, and reduction. researchgate.net

Catalytic Deoximation Methodologies

A wide array of catalytic methods has been developed to facilitate deoximation under mild and efficient conditions, avoiding the harsh reagents often required for simple hydrolysis. These modern methodologies often offer high yields, chemoselectivity, and environmentally benign conditions.

Recent advances have focused on oxidative deoximation. For example, an electrochemical protocol using carbon electrodes can generate carbonyl compounds from oximes with excellent functional group compatibility, avoiding the need for strong acids or chemical oxidants. organic-chemistry.orgorganic-chemistry.org Other catalytic systems include the use of organoselenium compounds with hydrogen peroxide or air as clean oxidants, providing a metal-free deprotection method. researchgate.net Various metallic and non-metallic reagents have also been successfully employed, demonstrating the versatility of this transformation. researchgate.net

Below is a table summarizing various catalytic methodologies for deoximation.

| Catalyst/Reagent System | Conditions | Key Features |

| K₂S₂O₈ | CH₃CN, mild conditions | Efficient oxidative deoximation. researchgate.net |

| Dess-Martin Periodinane (DMP) | Mild conditions, short reaction time | High yields, selective in the presence of alcohols. organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Microwave irradiation, Acetone/Water | Rapid reaction, high chemoselectivity, no over-oxidation. asianpubs.org |

| CuCl₂ · 2H₂O | Reflux in Acetonitrile/Water | Good yields, catalyst is easily recovered. organic-chemistry.org |

| SnCl₂ / TiCl₃ | THF/Water, room temperature | Mild, inexpensive, and compatible with aqueous media. mdpi.com |

| Electrochemical Oxidation | Carbon electrodes, DCE/Water | "Green" method, avoids chemical oxidants, broad applicability. organic-chemistry.org |

| Organoselenium / H₂O₂ | Mild conditions | Metal-free, uses a clean oxidant. researchgate.net |

Mechanistic Aspects of Deoximation

The mechanism of deoximation depends heavily on the chosen methodology.

Hydrolytic Cleavage : Acid-catalyzed hydrolysis is the traditional method, involving the protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom, ultimately leading to the elimination of hydroxylamine and formation of the carbonyl group.

Oxidative Cleavage : Many modern catalytic methods operate via an oxidative pathway. In the electrochemical deoximation, for instance, the reaction proceeds through an electrooxidative pathway where water serves as the oxygen nucleophile to form the carbonyl group, and the oxime's nitrogen is converted into nitrate ions. organic-chemistry.org For the reaction using N-iodosuccinimide, a proposed mechanism involves the iodination of the oxime, followed by nucleophilic attack and elimination to regenerate the ketone. asianpubs.org

Reductive Cleavage : Reductive methods, often employing reagents like titanium salts (e.g., TiCl₃), proceed through single-electron transfer mechanisms, generating radical intermediates that ultimately collapse to the carbonyl compound. mdpi.com

The choice of method allows chemists to selectively deprotect oximes even in the presence of other sensitive functional groups. For example, certain oxidative methods are chemoselective and will not affect alcohols or carbon-carbon double bonds present in the molecule. asianpubs.org

Reactions of the Chlorophenyl Moiety

The 4-chlorophenyl group in this compound is not merely a spectator. The carbon-chlorine bond is a versatile handle for constructing more complex molecular architectures through various cross-coupling reactions, most notably those catalyzed by palladium. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The chlorophenyl group of the oxime can serve as the aryl halide partner in several of these named reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The general catalytic cycle for these reactions begins with the oxidative addition of the aryl chloride to a palladium(0) complex, forming a Pd(II) intermediate. mdpi.com The subsequent steps depend on the specific reaction:

Suzuki-Miyaura Coupling : In this reaction, the Pd(II) intermediate undergoes transmetalation with an organoboron reagent (like a boronic acid or ester) in the presence of a base. The final step is reductive elimination , which forms the new carbon-carbon bond between the two organic partners and regenerates the active Pd(0) catalyst. mdpi.com Coupling this compound with an arylboronic acid would yield a biaryl-substituted propanone oxime.

Heck Reaction : Here, the Pd(II) intermediate coordinates with an alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step releases the arylated alkene product and a palladium-hydride species, which, in the presence of a base, regenerates the Pd(0) catalyst. mdpi.com

Sonogashira Coupling : This reaction couples the aryl halide with a terminal alkyne. It typically requires a copper(I) co-catalyst, which facilitates the formation of a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield an aryl-substituted alkyne. mdpi.com

These reactions are highly valued for their functional group tolerance, allowing complex molecules to be assembled late in a synthetic sequence without the need to modify or protect the oxime moiety. researchgate.net

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of this compound is generally resistant to nucleophilic aromatic substitution (SNAr) under standard conditions. This is because the carbon-chlorine bond in an aryl halide is significantly stronger than in an alkyl halide, and the direct displacement (SN2-type) is hindered by the electron-rich aromatic ring. libretexts.org For a nucleophilic aromatic substitution to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orglibretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. chemeurope.comlibretexts.orgyoutube.com

In this compound, the 1-propanone oxime substituent is located para to the chlorine atom. The electronic effect of this group is crucial in determining the feasibility of SNAr reactions. While the carbonyl group in the parent ketone is moderately electron-withdrawing, the conversion to an oxime modifies this effect. The oxime group (-C(NOH)CH₂CH₃) is not considered a strong activating group for SNAr reactions, unlike nitro (-NO₂) or cyano (-CN) groups. libretexts.orgmasterorganicchemistry.com Consequently, forcing conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles or specific catalysts, would likely be required to induce substitution of the chlorine atom.

A hypothetical SNAr reaction is presented below, illustrating the expected transformation with a strong nucleophile like sodium methoxide. The conditions are based on those typically required for unactivated or weakly activated aryl chlorides.

Hypothetical Reaction with Sodium Methoxide: this compound + CH₃ONa → 1-(4-methoxyphenyl)-1-propanone oxime + NaCl

Table 1: Hypothetical Conditions for Nucleophilic Aromatic Substitution

| Parameter | Value | Rationale |

| Nucleophile | Sodium Methoxide (CH₃ONa) | A strong nucleophile is required to attack the electron-rich aromatic ring. |

| Solvent | Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Aprotic polar solvents are effective in solvating the cation of the nucleophile, increasing its reactivity. |

| Temperature | 150-200 °C | High temperatures are necessary to overcome the high activation energy for the reaction on a weakly activated ring. |

| Catalyst | Copper(I) salts (e.g., CuI) | In some cases, copper catalysis can facilitate the substitution of aryl halides (Ullmann condensation). |

Photochemical Reactivity of Oxime Derivatives

The photochemical reactivity of oximes is diverse and has been a subject of extensive study. The reactions are highly dependent on the structure of the oxime, the solvent, and the presence of photosensitizers. nih.gov Upon absorption of UV light, oximes can undergo a variety of transformations, including geometric (E/Z) isomerization, Beckmann rearrangement, and fragmentation reactions.

For derivatives of this compound, several photochemical pathways can be anticipated:

Geometric Isomerization: This is often the most efficient photochemical process for oximes. Irradiation can lead to a mixture of (E) and (Z) isomers. The final ratio depends on the wavelength of light used and the relative stabilities of the excited states.

Photo-Beckmann Rearrangement: A significant photoreaction of ketoximes is the rearrangement to form amides. orgsyn.org This reaction is thought to proceed through an oxaziridine intermediate. For this compound, this would theoretically yield two possible amide products, depending on which group migrates.

Photochemical Fragmentation: N-O bond cleavage can occur upon irradiation, leading to the formation of iminyl radicals. These reactive intermediates can then undergo various subsequent reactions, including cyclizations or hydrogen abstraction from the solvent.

Photodehalogenation: The presence of a chloro-aryl moiety introduces the possibility of photodehalogenation. Upon UVA irradiation, aryl halides can undergo dehalogenation, typically through a radical chain mechanism, in the presence of a hydrogen donor like methanol. nih.gov This would result in the formation of 1-phenyl-1-propanone oxime.

A study on the photosensitized reactions of acetophenone (B1666503) oxime ethers using chloranil as a sensitizer demonstrated the formation of radical cations. These intermediates were shown to react with nucleophiles like methanol. nih.gov A similar pathway could be envisioned for this compound derivatives, where electron transfer to a photosensitizer initiates the reaction cascade.

Table 2: Potential Photochemical Reactions and Products of this compound Derivatives

| Reaction Type | Irradation Conditions | Key Intermediate | Expected Major Product(s) |

| Geometric Isomerization | Direct UV irradiation (e.g., 254 nm) in an inert solvent (e.g., acetonitrile) | Excited singlet or triplet state | (Z)-1-(4-chlorophenyl)-1-propanone oxime |

| Photo-Beckmann Rearrangement | Direct UV irradiation in a protic solvent (e.g., methanol) | Oxaziridine | N-(4-chlorophenyl)propanamide and 4-chloro-N-ethylbenzamide |

| Photodehalogenation | UVA irradiation in the presence of a base and a hydrogen donor (e.g., methanol) | Aryl radical | 1-Phenyl-1-propanone oxime |

| Photosensitized Fragmentation | UV irradiation with a triplet sensitizer (e.g., acetone, chloranil) | Iminyl radical | Complex mixture, potentially including 4-chlorobenzonitrile |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 4 Chlorophenyl 1 Propanone Oxime

X-ray Crystallography

Crystallographic studies on analogous compounds, such as (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine and 1-(4-Chlorophenyl)propane-1,2-dione (B1586532) 2-oxime, offer a framework for understanding the probable solid-state structure of 1-(4-Chlorophenyl)-1-propanone oxime. researchgate.netresearchgate.net

Based on analogous structures, the molecular geometry of this compound is expected to feature a planar 4-chlorophenyl ring. The propanone oxime side chain would likely exhibit a specific stereochemistry, with the (E)-configuration being common for such oximes. researchgate.net Bond lengths and angles within the 4-chlorophenyl group are anticipated to be consistent with standard values for substituted benzene (B151609) rings. The C=N bond of the oxime group will display characteristic double-bond character, and the N-O and O-H bond lengths will reflect their respective single-bond nature.

Intramolecular hydrogen bonding is a potential feature in the structure of this compound. Depending on the conformation, an intramolecular hydrogen bond could form between the oxime hydroxyl group and a nearby acceptor atom. However, intermolecular hydrogen bonding is more commonly observed in the crystal packing of similar oximes, often leading to the formation of dimers. researchgate.net In the crystal lattice of related compounds, weak intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, play a significant role in stabilizing the crystal structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for the complete structural assignment and conformational analysis of this compound in solution. While specific experimental data for this compound is not widely published, the expected application of these techniques would yield detailed structural information.

A combination of 2D NMR experiments would be employed for the unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the identification of adjacent protons. For instance, the quartet of the methylene (B1212753) protons (-CH2-) of the propyl group would show a correlation with the triplet of the methyl protons (-CH3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals of the methylene and methyl groups of the propanone chain, as well as the protonated carbons of the 4-chlorophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial for identifying the quaternary carbons, such as the carbon attached to the chlorine atom and the carbonyl carbon, by observing their long-range correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry of the oxime (E/Z isomerism) and the preferred conformation of the molecule in solution by observing through-space interactions between protons on the aromatic ring and the propanone side chain.

The chemical shifts of the protons and carbons in the NMR spectra are sensitive to the electronic environment and the conformation of the molecule. The aromatic protons of the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region of the 1H NMR spectrum, characteristic of a para-substituted benzene ring. The methylene protons would likely appear as a quartet, and the methyl protons as a triplet, with their chemical shifts influenced by the neighboring oxime group.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures. By probing the vibrational modes of a molecule, these methods allow for the identification of functional groups and provide insights into the molecular symmetry and bonding characteristics.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a characteristic pattern of absorption bands, each corresponding to a specific type of bond vibration. For this compound, the IR spectrum is expected to display a series of distinct peaks that confirm the presence of its key functional moieties.

A prominent feature in the IR spectrum of an oxime is the hydroxyl (-OH) stretching vibration of the N-OH group. This typically appears as a broad band in the region of 3100-3600 cm⁻¹, with the broadening being indicative of hydrogen bonding. The C=N (imine) stretching vibration is another crucial diagnostic peak, generally observed in the 1620-1690 cm⁻¹ range. The presence of the p-substituted chlorophenyl group gives rise to several characteristic absorptions, including aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a strong C-Cl stretching vibration typically found between 700 and 800 cm⁻¹. The aliphatic C-H stretching and bending vibrations from the propanone backbone would also be present in their expected regions.

Analysis of the hydroxyl stretching band can provide valuable information on the nature and extent of hydrogen bonding. In the solid state, oximes often form intermolecular hydrogen bonds (O-H···N), leading to a significant broadening and red-shifting of the -OH band compared to the free hydroxyl group.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3600 (broad) | O-H stretch | Oxime (-NOH) |

| ~3050 | Aromatic C-H stretch | 4-Chlorophenyl group |

| ~2970 | Aliphatic C-H stretch | Propyl group (-CH₂CH₃) |

| 1620-1690 | C=N stretch | Oxime (C=NOH) |

| 1450-1600 | Aromatic C=C stretch | 4-Chlorophenyl group |

| ~1470 | Aliphatic C-H bend | Propyl group (-CH₂CH₃) |

| ~1090 | C-N stretch | Oxime (C-N) |

| ~1015 | In-plane aromatic C-H bend | 4-Chlorophenyl group |

| 700-800 | C-Cl stretch | 4-Chlorophenyl group |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often results in vibrations that are weak or absent in the IR spectrum appearing strongly in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule. The aromatic ring vibrations, especially the ring breathing mode, are typically strong and well-defined in the Raman spectrum. The C=N stretching vibration is also expected to be Raman active. In contrast, the polar O-H bond of the oxime group, which gives a strong and broad signal in the IR spectrum, will likely show a weaker signal in the Raman spectrum. The C-Cl stretching vibration should be observable in both IR and Raman spectra. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more definitive structural assignment.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₉H₁₀ClNO, the theoretical monoisotopic mass can be calculated with high accuracy. The monoisotopic mass of this compound is 183.045092 g/mol . An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. The presence of chlorine is also readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope giving a peak at M+2 with an intensity of approximately one-third of the molecular ion peak (containing ³⁵Cl).

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀ClNO |

| Theoretical Monoisotopic Mass | 183.045092 u |

| Expected [M+H]⁺ Ion | 184.05237 u |

| Isotopic Pattern | Presence of M and M+2 peaks in an approximate 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

Fragmentation Pattern Analysis for Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which can then undergo fragmentation. The analysis of these fragment ions provides valuable information about the structure of the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways.

One common fragmentation pathway for ketones and their derivatives is alpha-cleavage, which involves the breaking of the bond adjacent to the C=N group. For this compound, this could lead to the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium-like ion containing the chlorophenyl group. Another significant fragmentation would be the cleavage of the N-O bond.

Rearrangement reactions, such as the McLafferty rearrangement, are also possible if a gamma-hydrogen is available for transfer to the oxime nitrogen or oxygen. In this specific compound, a McLafferty-type rearrangement is plausible. The presence of the aromatic ring will also lead to characteristic fragment ions, such as the chlorotropylium ion. The analysis of the relative abundances of these fragment ions allows for the piecing together of the molecular structure.

Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 183/185 | [C₉H₁₀ClNO]⁺˙ | Molecular ion (M⁺˙) |

| 154/156 | [C₈H₇ClNO]⁺˙ | Loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage |

| 139/141 | [C₇H₄Cl]⁺ | Formation of the chlorobenzoyl cation |

| 111/113 | [C₆H₄Cl]⁺ | Formation of the chlorophenyl cation |

| 75 | [C₆H₃]⁺ | Further fragmentation of the chlorophenyl ring |

Computational and Theoretical Investigations of 1 4 Chlorophenyl 1 Propanone Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. DFT calculations are widely employed to determine optimized geometries, electronic properties, and predict various spectroscopic parameters for molecules like 1-(4-Chlorophenyl)-1-propanone oxime. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or 6-311++G(d,p), to achieve reliable results. researchgate.netmdpi.com

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

For this compound, a key geometric parameter is the dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the C=N-OH group. While the conjugated system favors planarity, steric hindrance from the ethyl group can lead to a twisted conformation. X-ray crystallography studies of similar oximes show that this dihedral angle can vary; for instance, in 1-(4-Chlorophenyl)propane-1,2-dione (B1586532) 2-oxime, the angle is a significant 54.05°, whereas in (E)-1-(4-Aminophenyl)ethanone oxime, it is only 5.46°. researchgate.netnih.gov DFT optimization would precisely predict this angle for the title compound, providing insight into the extent of electronic conjugation.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring and the C=N bond, while the LUMO would likely be distributed over the C=N-OH moiety.

| Parameter | Predicted Value |

|---|---|

| C=N Bond Length | ~1.29 Å |

| N-O Bond Length | ~1.41 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-C=N Bond Angle | ~118° |

| C=N-O Bond Angle | ~112° |

| Phenyl/Oxime Dihedral Angle | 10° - 30° |

DFT calculations are highly effective at predicting spectroscopic data, which can be used to confirm experimental findings or to aid in the structural elucidation of new compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated spectrum with experimental data, a detailed assignment of the observed IR bands can be made. Key predicted vibrations for this compound would include the O-H stretch, the C=N imine stretch, the N-O stretch, and vibrations associated with the chlorophenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These theoretical shifts are often linearly correlated with experimental values to correct for systematic errors arising from the choice of functional, basis set, and solvent effects. Predictions for this molecule would distinguish between the aromatic protons, the diastereotopic protons of the CH₂ group, and the methyl protons.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions (e.g., π→π* or n→π). researchgate.net For this compound, the primary absorption bands in the UV region would be assigned to π→π transitions within the conjugated system of the chlorophenyl ring and the C=N bond.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(O-H) | ~3300 cm⁻¹ |

| ν(C=N) | ~1650 cm⁻¹ | |

| ν(N-O) | ~940 cm⁻¹ | |

| ν(C-Cl) | ~1090 cm⁻¹ | |

| ¹H NMR | δ(Ar-H) | 7.3-7.6 ppm |

| δ(CH₂) | ~2.8 ppm | |

| δ(CH₃) | ~1.1 ppm | |

| UV-Vis | λmax (π→π*) | ~260 nm |

Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule at minimum energy, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This allows for the exploration of conformational flexibility and intermolecular interactions in different environments, such as in solution or the solid state.

This compound possesses rotational freedom around several single bonds, such as the bond connecting the phenyl ring to the imine carbon. MD simulations can explore this conformational landscape by simulating the molecule's movements at a given temperature. nih.gov This analysis reveals the most populated conformations and the energy barriers between them. Such studies can clarify whether the molecule prefers a planar or twisted geometry in a dynamic environment and can identify other stable rotamers involving the ethyl group.

MD simulations are invaluable for understanding how molecules interact with their surroundings.

In Solution: By simulating the oxime in a box of explicit solvent molecules (e.g., water or methanol), one can study the formation and lifetime of hydrogen bonds between the oxime's O-H and N atoms and the solvent. This provides insight into its solubility and the stability of the solute-solvent complex.

In the Solid State: MD can be used to model the crystalline state. Based on crystal structures of related compounds, oximes frequently form hydrogen-bonded dimers via O-H···N interactions. researchgate.netnih.gov An MD simulation of the crystal lattice can reveal the strength and dynamics of these hydrogen bonds and other intermolecular forces (like π–π stacking) that dictate the packing arrangement and stability of the crystal.

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

For this compound, a key reaction to study is its formation from the parent ketone, 1-(4-chlorophenyl)-1-propanone, and hydroxylamine (B1172632). Computational analysis would involve:

Modeling the initial nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon.

Locating the transition state for this addition step.

Modeling the subsequent proton transfer and dehydration steps that lead to the final oxime product.

By calculating the activation energy (the energy difference between the reactants and the transition state) for each step, the rate-determining step of the reaction can be identified. Furthermore, these methods can predict whether the reaction will preferentially form the (E)- or (Z)-isomer of the oxime. Such mechanistic insights are crucial for optimizing reaction conditions and understanding chemical reactivity. mdpi.com

Transition State Characterization for Key Transformations

A key chemical transformation for oximes is the Beckmann rearrangement, which converts an oxime into an amide. masterorganicchemistry.com Computational studies, typically employing Density Functional Theory (DFT), are instrumental in characterizing the transition state of this rearrangement. The nature of the Beckmann rearrangement, whether it proceeds through a concerted or a stepwise mechanism, has been a subject of theoretical investigation. nih.gov

For a compound like this compound, the Beckmann rearrangement would involve the migration of either the ethyl group or the 4-chlorophenyl group. The stereochemistry of the oxime (E or Z isomer) dictates which group migrates, as the migrating group is typically anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org

Computational modeling can locate the transition state structure for the migration of each group. This involves calculating the potential energy surface of the reaction and identifying the saddle point corresponding to the transition state. Key parameters that are characterized in the transition state include the bond lengths of the breaking C-C bond and the forming C-N bond, as well as the bond angle of the migrating group with respect to the C-N bond.

For instance, studies on similar aromatic ketoximes, such as acetophenone (B1666503) oxime, have explored the transition states in the presence of acid catalysts. nih.gov These studies have shown that the mechanism can be influenced by the solvent and the nature of the migrating group, with possibilities of concerted pathways or the involvement of intermediate complexes. nih.govwikipedia.org A computational study on this compound would similarly map out the reaction pathway, providing detailed geometric and energetic information about the transition state.

Table 1: Hypothetical Transition State Parameters for the Beckmann Rearrangement of this compound (E-isomer)

| Parameter | 4-Chlorophenyl Migration | Ethyl Migration |

| C-C Bond Breaking (Å) | 2.15 | 2.10 |

| C-N Bond Forming (Å) | 1.85 | 1.88 |

| N-O Bond Breaking (Å) | 1.95 | 1.98 |

| Imaginary Frequency (cm⁻¹) | -450 | -420 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from a computational study.

Energy Profiles and Reaction Rate Predictions

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are located and characterized, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as the reaction progresses along the reaction coordinate.

For the Beckmann rearrangement of this compound, separate energy profiles would be calculated for the migration of the 4-chlorophenyl group and the ethyl group. The relative activation energies would predict which rearrangement pathway is kinetically favored.

Theoretical calculations can also predict the reaction rates using transition state theory. The rate constant is related to the activation energy, temperature, and vibrational frequencies of the reactant and the transition state. These predictions can then be compared with experimental kinetic data to validate the computational model.

Table 2: Hypothetical Energy Profile Data for the Beckmann Rearrangement of this compound (E-isomer) in kcal/mol

| Species | 4-Chlorophenyl Migration | Ethyl Migration |

| Reactant (Oxime) | 0.0 | 0.0 |

| Transition State | +25.5 | +28.0 |

| Product (Amide) | -15.2 | -12.5 |

| Activation Energy | 25.5 | 28.0 |

| Reaction Energy | -15.2 | -12.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from a computational study.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com In the context of drug discovery and molecular biology, it is often used to predict the binding mode of a small molecule ligand to a protein receptor.

Ligand-Target Interactions at a Molecular Level

Molecular docking simulations of this compound with a specific biological target (e.g., an enzyme or a receptor) can provide insights into its potential biological activity. The process involves placing the 3D structure of the oxime into the binding site of the target protein and evaluating the binding affinity using a scoring function.

The results of a docking study reveal the specific interactions between the ligand and the amino acid residues in the binding pocket. These interactions can include:

Hydrogen bonds: The oxime group (-C=N-OH) can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the nitrogen and oxygen atoms).

Hydrophobic interactions: The 4-chlorophenyl ring and the ethyl group can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-pi stacking: The aromatic 4-chlorophenyl ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan.

Halogen bonding: The chlorine atom on the phenyl ring can participate in halogen bonding with electron-donating atoms in the protein.

By identifying these key interactions, molecular docking helps to build a hypothesis about the molecular basis of the ligand's activity.

Structure-Activity Relationship (SAR) Exploration for Receptor Binding

Molecular docking is a valuable tool for exploring the structure-activity relationship (SAR) of a series of compounds. By docking a library of related molecules, researchers can understand how modifications to the chemical structure affect the binding affinity and orientation within the receptor's active site.

For this compound, a computational SAR study could involve systematically modifying different parts of the molecule, for example:

Substitution on the phenyl ring: Replacing the chlorine atom with other substituents (e.g., methyl, methoxy, nitro) or moving it to the ortho or meta positions.

Modification of the alkyl chain: Replacing the ethyl group with other alkyl or functionalized groups.

Alterations to the oxime group: Converting the oxime to an O-methyl oxime or other derivatives.

The predicted binding affinities of these analogs can then be correlated with their structural features. This information can guide the design of new compounds with improved binding to the target receptor.

Table 3: Hypothetical Molecular Docking Results for Analogs of this compound

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| This compound | - | -7.5 | H-bond with Ser123, Pi-pi stacking with Phe234 |

| 1-(4-Methylphenyl)-1-propanone oxime | Cl -> CH₃ | -7.2 | H-bond with Ser123, Pi-pi stacking with Phe234 |

| 1-(4-Nitrophenyl)-1-propanone oxime | Cl -> NO₂ | -8.1 | H-bond with Ser123 and Asn156, Pi-pi stacking with Phe234 |

| 1-(4-Chlorophenyl)-1-butanone oxime | Ethyl -> Propyl | -7.8 | H-bond with Ser123, Pi-pi stacking with Phe234, Increased hydrophobic interactions |

Note: The data in this table is hypothetical and for illustrative purposes only. The specific interactions and binding affinities would depend on the chosen protein target.

Supramolecular Chemistry and Crystal Engineering Involving 1 4 Chlorophenyl 1 Propanone Oxime

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are among the most influential forces in directing molecular self-assembly, combining moderate strength with high directionality. The oxime moiety (–C=N–OH) is a particularly effective functional group in crystal engineering as it contains a single hydrogen-bond donor (the hydroxyl group) and two potential acceptor atoms (the hydroxyl oxygen and the imine nitrogen), making it a versatile building block for creating robust supramolecular structures. nih.gov

The self-assembly of oxime molecules in the solid state is frequently dominated by the formation of strong O–H⋯N hydrogen bonds. This interaction is highly reliable and often leads to the creation of centrosymmetric dimers. In a closely related compound, 1-(4-Chlorophenyl)propane-1,2-dione (B1586532) 2-oxime, the crystal structure is characterized by molecules existing as O–H⋯N hydrogen-bonded dimers formed around inversion centers. researchgate.net This dimeric motif, often described by the R²₂(8) graph-set notation, is a common and stable supramolecular synthon for oximes.

| Motif | Description | Graph Set | Typical Interacting Groups | Reference Example |

|---|---|---|---|---|

| Dimer | Two molecules linked by a pair of hydrogen bonds. | R²₂(8) | Oxime O-H and Imine N | 1-(4-Chlorophenyl)propane-1,2-dione 2-oxime researchgate.net |

| Chain | Molecules linked sequentially to form a 1D polymer. | C(4) | Oxime O-H and Imine N | 2-hydroxy-2-phenylacetophenone oxime nih.gov |

The primary driver for the self-assembly patterns described is the specific functionality of the oxime group. The hydroxyl (–OH) group serves as the proton donor, forming strong, directional hydrogen bonds. The imine nitrogen (–N=), with its localized lone pair of electrons, acts as the most effective hydrogen bond acceptor site. This donor-acceptor pairing (O–H⋯N) is energetically favorable and is the cornerstone of the most common supramolecular synthons found in oxime crystal structures. nih.gov

While the hydroxyl oxygen also possesses lone pairs and could theoretically act as a hydrogen bond acceptor, the O–H⋯O interaction is generally less favored than the O–H⋯N interaction in the self-assembly of pure oximes. The imine nitrogen is a stronger Lewis base, making it a more potent acceptor. The reliability of the O–H⋯N synthon makes it a predictable tool in the design of molecular solids. nih.gov

Other Non-Covalent Interactions

The presence of the 4-chlorophenyl ring in 1-(4-Chlorophenyl)-1-propanone oxime introduces the possibility of π-π stacking interactions. These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. In many crystal structures of compounds containing phenyl groups, molecules are arranged in columns or stacks to maximize these stabilizing interactions. researchgate.net For example, π–π contacts with centroid–centroid separations around 3.9 Å have been observed in the crystal structures of related phenyl-containing oximes. nih.govresearchgate.net The geometry of these stacks can vary, including face-to-face or offset arrangements, which help to minimize electrostatic repulsion while maximizing attraction. The presence of the electron-withdrawing chlorine atom can further polarize the π-system, potentially strengthening these stacking interactions.

The chlorine atom on the phenyl ring can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. acs.orgnih.gov In the case of this compound, the chlorine atom could potentially form C–Cl⋯O or C–Cl⋯N halogen bonds with the oxime functionality of a neighboring molecule.

Research on halogenated oximes shows that the oxime group can effectively compete with other functional groups to participate in halogen bonds. mdpi.com Interestingly, while the imine nitrogen is the preferred acceptor for hydrogen bonds, the oxime oxygen is often the favored site for halogen bond formation. mdpi.com The presence of a halogen bond can significantly influence the crystal packing, sometimes acting in concert with hydrogen bonds to form extended networks or, in other cases, competing with them to produce different packing arrangements. mdpi.com The strength of this interaction is generally weaker for chlorine compared to bromine or iodine but can still be a significant structure-directing force. acs.orgnih.gov

Polymorphism and Co-crystallization Studies

Based on available literature, specific studies on the polymorphism or co-crystallization of this compound have not been extensively reported. However, the molecule's structural features make it a strong candidate for exhibiting such phenomena.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. For molecules like this compound, polymorphism can arise from different arrangements of the primary non-covalent interactions. For instance, a change in crystallization conditions could favor a chain motif (via O–H⋯N bonds) over a dimer motif, leading to a different crystal packing and thus a different polymorph. ijsra.net Similarly, competition between hydrogen bonding and potential halogen bonding could give rise to distinct polymorphic forms, one directed by N–H⋯N bonds and another by C–Cl⋯O interactions. nih.gov

Co-crystallization involves incorporating a second molecular species (a co-former) into a crystal lattice. The oxime group is an excellent functional group for designing co-crystals due to its robust hydrogen bonding capabilities. rsc.orgmdpi.com this compound could form co-crystals with molecules containing complementary hydrogen bond donors or acceptors. For example, co-crystallization with a carboxylic acid could lead to a highly stable O–H⋯N (oxime) and O–H⋯O (acid) hydrogen-bonded heterosynthon. The presence of the chlorophenyl group also provides sites for π-π stacking and halogen bonding, further expanding the possibilities for creating novel multi-component crystalline materials with tailored properties. mdpi.com

Design of Functional Supramolecular Materials

The strategic design of functional supramolecular materials leverages the principles of molecular recognition and self-assembly, where non-covalent interactions guide the organization of molecules into ordered architectures with emergent properties. This compound, as a building block, offers a compelling platform for the construction of such materials due to its inherent structural features that facilitate a variety of intermolecular interactions. The presence of a hydroxyl group, a nitrogen atom in the oxime moiety, and an aromatic chlorophenyl ring enables the formation of robust and directional interactions, which are fundamental to crystal engineering and the development of materials with tailored functionalities.

The oxime functional group is a versatile and powerful tool in supramolecular chemistry, capable of forming strong and directional hydrogen bonds. rsc.org Typically, the hydroxyl group of the oxime acts as a hydrogen bond donor, while the nitrogen atom serves as an acceptor. This donor-acceptor pairing often leads to the formation of predictable and stable hydrogen-bonded motifs, such as centrosymmetric dimers or extended chains. scispace.com In the case of this compound, the O-H···N hydrogen bonds are expected to be a dominant feature in its supramolecular assembly. The formation of such hydrogen-bonded networks can be exploited to control the dimensionality and topology of the resulting supramolecular structures.

The design of functional materials based on this compound and its derivatives can be envisioned in several areas. The ability to form ordered crystalline lattices makes these compounds candidates for the development of new nonlinear optical (NLO) materials, where the alignment of molecules in a non-centrosymmetric fashion can lead to second-harmonic generation. Furthermore, the incorporation of the oxime functionality into larger molecular frameworks can lead to the creation of porous materials for gas storage and separation, or liquid crystals with tunable phase behavior. The modification of the oxime group or the aromatic ring can also be used to introduce specific functionalities, such as photo-switchable units or binding sites for sensing applications.

A related compound, (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, has been synthesized and its crystal structure reveals weak intermolecular O–H···N hydrogen bonding interactions that pack the molecules in the crystal structure. semanticscholar.orgresearchgate.net This provides experimental evidence for the types of supramolecular synthons that can be expected from oximes containing a 4-chlorophenyl group. The study of such model compounds is crucial for understanding the fundamental principles that govern the self-assembly of this class of molecules and for designing more complex functional materials.